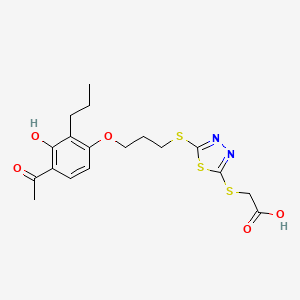

Acetic acid, ((5-((3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl)thio)-1,3,4-thiadiazol-2-yl)thio)-

Übersicht

Beschreibung

Es hat eine starke cholesterolsenkende Wirkung bei normlipämischen, gesunden männlichen Freiwilligen gezeigt . Diese Verbindung wurde sowohl in vitro als auch in vivo umfassend auf ihre potenziellen therapeutischen Anwendungen untersucht.

Vorbereitungsmethoden

Die Synthese von YM-16638 umfasst mehrere Schritte, beginnend mit der Herstellung des Thiadiazol-Grundgerüsts. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Thiadiazol-Grundgerüsts: Das Thiadiazol-Grundgerüst wird durch die Reaktion geeigneter Thiosemicarbazid-Derivate mit Carbonsäuren oder deren Derivaten unter sauren Bedingungen synthetisiert.

Anfügung der Phenoxypropyl-Gruppe: Die Phenoxypropyl-Gruppe wird durch nukleophile Substitutionsreaktionen eingeführt, bei denen das Thiadiazol-Grundgerüst mit halogenierten Phenoxypropyl-Derivaten reagiert.

Endgültige Funktionalisierung:

Industrielle Produktionsverfahren für YM-16638 würden wahrscheinlich eine Optimierung dieser Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit sowie Skalierbarkeit für die großtechnische Produktion zu gewährleisten .

Analyse Chemischer Reaktionen

YM-16638 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxygruppe in der Verbindung kann unter geeigneten Bedingungen zu den entsprechenden Ketonen oder Aldehyden oxidiert werden.

Reduktion: Die Acetylgruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu Alkoholen reduziert werden.

Substitution: Die Phenoxypropyl-Gruppe kann nukleophile Substitutionsreaktionen eingehen, bei denen die Abgangsgruppe durch andere Nukleophile ersetzt wird.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriummethoxid. Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Ketone, Alkohole und substituierte Phenoxypropyl-Derivate .

Wissenschaftliche Forschungsanwendungen

YM-16638 wurde umfassend auf seine wissenschaftlichen Forschungsanwendungen untersucht, darunter:

Biologie: YM-16638 wird verwendet, um die Rolle von Leukotrien-D4-Rezeptoren in verschiedenen biologischen Prozessen, einschließlich Entzündungen und Immunantwort, zu untersuchen.

Medizin: Die Verbindung hat sich als potenzieller hypocholesterinämischer Wirkstoff erwiesen und ist damit ein Kandidat für die Entwicklung von Cholesterinsenker-Medikamenten. Sie wurde auch auf ihre mögliche Verwendung bei der Behandlung von Asthma und anderen Atemwegserkrankungen untersucht.

Industrie: YM-16638 kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet werden, wie z. B. verbesserte Stabilität und Reaktivität

Wirkmechanismus

YM-16638 übt seine Wirkung aus, indem es als Antagonist des Leukotrien-D4-Rezeptors wirkt. Es bindet an den Cysteinyl-Leukotrien-Rezeptor 1 (CysLT1) und blockiert die Wirkung von Leukotrien D4, einem potenten Mediator der Entzündung. Diese Hemmung führt zu einer Reduktion der Entzündungsreaktionen und einer Senkung des Serumcholesterinspiegels. Die Verbindung hemmt auch die Cholesterinbiosynthese, indem sie die Aktivität von Schlüsselenzymen im Biosyntheseweg, wie z. B. HMG-CoA-Reduktase, Mevalonatkinase und Farnesylpyrophosphatsynthase, verringert .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antimicrobial Activity

The 1,3,4-thiadiazole derivatives, including those containing acetic acid moieties, have been extensively studied for their antimicrobial properties. Research indicates that certain derivatives exhibit significant activity against various bacterial strains. For instance, compounds synthesized from this structure have shown effectiveness against Xanthomonas oryzae and Rhizoctonia solani, with inhibition rates surpassing traditional bactericides like thiodiazolecopper .

1.2 Antitumor Properties

In vitro studies have demonstrated that derivatives of this acetic acid compound possess antitumor activities against breast cancer and prostate cancer cell lines. The mechanism involves inducing apoptosis in malignant cells, which was confirmed through electron microscopy studies . Notably, specific derivatives exhibited higher inhibitory effects compared to standard anticancer drugs.

1.3 Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of thiadiazole derivatives. Compounds derived from acetic acid have been shown to inhibit inflammatory pathways effectively, making them candidates for developing new anti-inflammatory medications .

Agricultural Applications

2.1 Pesticidal Activity

Research has identified the efficacy of acetic acid derivatives in agricultural applications as pesticides. They demonstrate significant activity against plant pathogens and pests, contributing to sustainable agricultural practices by reducing reliance on conventional chemical pesticides .

2.2 Herbicidal Properties

The compound's ability to inhibit weed growth has also been explored. Its application in herbicides can potentially provide a more environmentally friendly alternative to synthetic herbicides .

Material Science

3.1 Polymer Synthesis

Acetic acid derivatives are utilized in the synthesis of polymers with enhanced properties. The incorporation of thiadiazole structures into polymer matrices can improve thermal stability and mechanical strength, making them suitable for advanced material applications .

3.2 Coatings and Adhesives

Due to their chemical stability and adhesion properties, these compounds are being investigated for use in coatings and adhesives that require robust performance under various environmental conditions .

Case Studies

Wirkmechanismus

YM-16638 exerts its effects by acting as a leukotriene D4 receptor antagonist. It binds to the cysteinyl leukotriene receptor 1 (CysLT1), blocking the action of leukotriene D4, a potent mediator of inflammation. This inhibition leads to a reduction in inflammatory responses and a decrease in serum cholesterol levels. The compound also inhibits cholesterol biosynthesis by decreasing the activity of key enzymes involved in the biosynthesis pathway, such as HMG-CoA reductase, mevalonate kinase, and farnesyl pyrophosphate synthase .

Vergleich Mit ähnlichen Verbindungen

YM-16638 ist im Vergleich zu anderen Leukotrienrezeptor-Antagonisten einzigartig aufgrund seiner dualen Wirkung als sowohl Leukotrien-D4-Rezeptor-Antagonist als auch als Cholesterinbiosynthese-Hemmer. Zu ähnlichen Verbindungen gehören:

Montelukast: Ein Leukotrienrezeptor-Antagonist, der hauptsächlich zur Behandlung von Asthma eingesetzt wird.

Zafirlukast: Ein weiterer Leukotrienrezeptor-Antagonist, der zur Asthma-Behandlung eingesetzt wird.

Pranlukast: Ein Cysteinyl-Leukotrien-Rezeptor-1-Antagonist, der zur Reduktion von Bronchospasmen bei Asthmatikern eingesetzt wird.

Während diese Verbindungen hauptsächlich auf Leukotrienrezeptoren abzielen, um Asthma zu behandeln, macht die zusätzliche hypocholesterinämische Wirkung von YM-16638 es zu einem einzigartigen Kandidaten für breitere therapeutische Anwendungen .

Biologische Aktivität

Acetic acid derivatives, particularly those incorporating the 1,3,4-thiadiazole moiety, have garnered attention due to their diverse biological activities. This article focuses on the compound Acetic acid, ((5-((3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl)thio)-1,3,4-thiadiazol-2-yl)thio)- , exploring its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a thiadiazole ring linked to an acetic acid moiety and a phenoxy group. The presence of sulfur in the thiadiazole enhances its interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial activity. For instance, compounds with the thiadiazole scaffold have shown effectiveness against various bacterial strains:

| Compound | Activity | MIC (µg/mL) | Target Organism |

|---|---|---|---|

| 11c | Antibacterial | 32.6 | Bacillus subtilis |

| 11e | Antibacterial | 62.5 | Staphylococcus aureus |

| 18a | Antibacterial | 500 | Salmonella typhi |

These studies suggest that the incorporation of different substituents on the thiadiazole ring can modulate the antimicrobial efficacy of the compounds .

Anti-inflammatory and Analgesic Effects

The acetic acid derivative has also been evaluated for its analgesic properties through various animal models. In one study, compounds were tested using the acetic acid-induced writhing test:

- Results : Compounds displayed significant reductions in writhing responses compared to control groups, indicating potent analgesic effects.

- Mechanism : The analgesic activity may be attributed to central and peripheral mechanisms affecting nociceptive pathways .

Study on Antinociceptive Activity

A specific case study evaluated the antinociceptive effects of synthesized thiadiazole derivatives using mechanical and thermal stimuli tests. The findings highlighted that:

- Compounds significantly increased reaction times in hot-plate tests.

- Notable reductions in writhing behavior were observed in acetic acid-induced tests.

These results underscore the potential of these derivatives as effective analgesics .

Synthesis Methods

The synthesis of acetic acid derivatives typically involves multi-step reactions including condensation and cyclization processes. For instance:

- Starting Materials : Acetic acid, thioketones, and appropriate phenolic compounds.

- Reagents : Acid chlorides or coupling agents are used to facilitate the formation of thiadiazole rings.

- Characterization : The synthesized compounds are characterized using NMR and IR spectroscopy to confirm structural integrity .

Eigenschaften

CAS-Nummer |

104073-72-5 |

|---|---|

Molekularformel |

C18H22N2O5S3 |

Molekulargewicht |

442.6 g/mol |

IUPAC-Name |

2-[[5-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid |

InChI |

InChI=1S/C18H22N2O5S3/c1-3-5-13-14(7-6-12(11(2)21)16(13)24)25-8-4-9-26-17-19-20-18(28-17)27-10-15(22)23/h6-7,24H,3-5,8-10H2,1-2H3,(H,22,23) |

InChI-Schlüssel |

RRUNJEUMTFLLDY-UHFFFAOYSA-N |

SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCSC2=NN=C(S2)SCC(=O)O |

Kanonische SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCSC2=NN=C(S2)SCC(=O)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

104073-72-5 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

((5-((3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetic acid YM 16638 YM 638 YM-16638 YM-638 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.